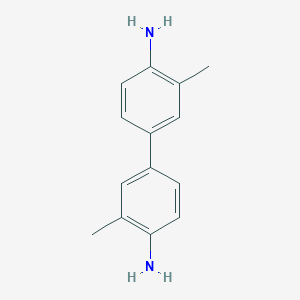
o-Tolidine
Cat. No. B045760
Key on ui cas rn:
119-93-7
M. Wt: 212.29 g/mol
InChI Key: NUIURNJTPRWVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262509
Procedure details


3,3'-Dimethyl-4,4'-diaminobiphenyl (12.74 grams, 0.12 --NH2 equivalent) is ground to a fine powder and added to a beaker containing stirred, 90° C. deionized water (1200 milliliters). After two minutes, aqueous 36.5% hydrochloric acid (12.00 grams, 0.12 mole) is added to the stirred, 90° C. suspension. The solution which formed in six minutes is cooled to 70° C. Acetic anhydride (15.04 grams, 0.473 mole) is added to the stirred solution and mixed therein for 20 seconds before addition of an aqueous sodium acetate solution (prepared by dissolution of anhydrous sodium acetate [19.69 grams, 0.24 mole]in deionized water [60.0 grams]). After thoroughly stirring the white slurry, it is maintained at 4° C. for 16 hours, followed by filtration to remove the precipitated product. The recovered filter cake is washed with two portions (150 milliliters) of deionized water then dried in a vacuum oven at 60° C. and 5 mm Hg to a constant weight of 16.92 grams. The product is recovered as a white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: disappearance of the absorbances observed for the --NH2 group, appearance of solid state >NH stretching absorbances at 3283 (3183 slight shoulder) cm-1, a solid state amide I carbonyl stretching absorbance at 1656 cm-1, a solid state amide II carbonyl stretching absorbance at 1516 cm-1 (masking the aromatic ring absorbance) and a C--H out-of-plane bending vibration at 819 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:16])[CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.[C:18](OC(=O)C)(=[O:20])[CH3:19].[C:25]([O-])(=[O:27])[CH3:26].[Na+]>O>[CH3:16][C:11]1[CH:10]=[C:9]([C:4]2[CH:5]=[CH:6][C:7]([NH:8][C:25](=[O:27])[CH3:26])=[C:2]([CH3:1])[CH:3]=2)[CH:14]=[CH:13][C:12]=1[NH:15][C:18](=[O:20])[CH3:19] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.74 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)C
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
15.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
19.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred, 90° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a beaker
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution which formed in six minutes
|
|
Duration
|
6 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After thoroughly stirring the white slurry, it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at 4° C. for 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitated product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The recovered filter cake
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with two portions (150 milliliters) of deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried in a vacuum oven at 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is recovered as a white crystalline powder
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=CC1NC(C)=O)C1=CC(=C(C=C1)NC(C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
